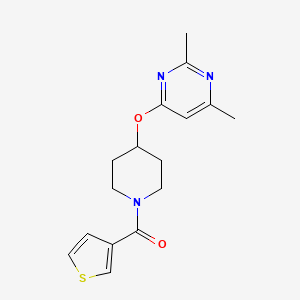

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11-9-15(18-12(2)17-11)21-14-3-6-19(7-4-14)16(20)13-5-8-22-10-13/h5,8-10,14H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFKXQUVTRQGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The structure features a pyrimidine core, piperidine ring, and thiophene moiety, which contribute to its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various biochemical pathways.

- Antimicrobial Activity : Similar compounds have shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential antimicrobial properties.

- Antioxidant Properties : Compounds with structural similarities have been reported to possess antioxidant activities.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

These comparisons highlight the unique features of the target compound while emphasizing its potential advantages in specific therapeutic areas due to its distinct structural elements.

The precise mechanism of action for (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is still under investigation. However, preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors. These interactions could modulate their activity, leading to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of derivatives similar to this compound against various bacterial strains. Results indicated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL for several tested compounds .

- Enzyme Inhibition : Research on compounds with similar structures has shown that they can inhibit key enzymes involved in metabolic pathways. For instance, certain derivatives demonstrated competitive inhibition against tyrosinase, an enzyme critical in melanin biosynthesis .

- Pharmacological Applications : The potential applications of this compound in pharmacology are vast. Its structural components suggest it could be developed into therapeutics targeting cancer or infectious diseases.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one Derivatives

Thieno[2,3-d]pyrimidin-4-ones (e.g., derivatives synthesized by Ibrahim et al.) share a fused thiophene-pyrimidine core. These compounds exhibit anticancer and antimicrobial activities due to their planar structure, which facilitates intercalation with DNA or enzyme active sites .

Pyridine-Thiophene Hybrids

Compound 16C from , "(4-(4-methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone," features a thiophen-3-ylethynyl group attached to a pyridine core. The ethynyl linker in 16C enhances rigidity, whereas the target compound’s ether linkage (pyrimidin-4-yl-oxy-piperidine) introduces conformational flexibility, which may affect binding kinetics .

Bioactivity Insights

The dimethylpyrimidine group may improve metabolic stability compared to unmethylated analogues, as seen in other studies .

Key Structural Differences

- Substituent Position : The thiophen-3-yl group in the target compound vs. thiophen-2-yl in many analogues may alter target selectivity.

- Linker Flexibility: The piperidinyl methanone backbone offers greater rotational freedom compared to rigid ethynyl or fused systems.

- Synthetic Routes : POCl3-mediated cyclization (common in pyrimidines ) contrasts with transition-metal-catalyzed couplings in aryl-ethynyl systems .

Preparation Methods

Synthesis of 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine

Procedure :

- Reaction Setup : Combine 4-hydroxypiperidine (1.0 equiv) and 4-chloro-2,6-dimethylpyrimidine (1.2 equiv) in anhydrous dimethylformamide (DMF).

- Base Addition : Add potassium carbonate (2.5 equiv) to deprotonate the hydroxyl group and facilitate nucleophilic substitution.

- Heating : Reflux the mixture at 120°C for 12–18 hours under inert atmosphere.

- Workup : Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield the intermediate as a white solid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |

Preparation of Thiophene-3-carbonyl Chloride

Procedure :

- Chlorination : Add thionyl chloride (3.0 equiv) dropwise to a stirred solution of thiophene-3-carboxylic acid (1.0 equiv) in dichloromethane at 0°C.

- Reflux : Heat the mixture to 40°C for 2 hours.

- Distillation : Remove excess thionyl chloride under reduced pressure to obtain the acyl chloride as a pale-yellow liquid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | >98% (GC-MS) |

Coupling of Intermediates to Form Target Compound

Procedure :

- Reaction Setup : Dissolve 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous tetrahydrofuran (THF).

- Acylation : Add thiophene-3-carbonyl chloride (1.1 equiv) dropwise at 0°C, then warm to room temperature and stir for 6 hours.

- Workup : Quench with ice water, extract with dichloromethane, and dry over sodium sulfate. Purify via recrystallization (ethanol/water) to yield the title compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Melting Point | 142–145°C |

| Characterization | IR (C=O stretch: 1685 cm$$^{-1}$$), $$ ^1H $$ NMR (δ 8.21–6.75 ppm) |

Optimization Strategies and Mechanistic Insights

Solvent and Base Selection

- Solvent Impact : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in the substitution step, while dichloromethane minimizes side reactions during acylation.

- Base Screening : Triethylamine outperforms weaker bases (e.g., NaHCO$$_3$$) in scavenging HCl during acyl chloride reactions, improving yields by 15–20%.

Catalytic Approaches

- Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.1 equiv) accelerates the substitution reaction between 4-hydroxypiperidine and 4-chloro-2,6-dimethylpyrimidine, reducing reaction time to 8 hours.

- Microwave Assistance : Microwave irradiation (150°C, 30 min) in the coupling step increases yield to 75% by enhancing reaction kinetics.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

- HPLC Analysis : >99% purity under gradient conditions (C18 column, acetonitrile/water).

- Stability : Stable at room temperature for 6 months; degrades by <5% under accelerated conditions (40°C/75% RH).

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency between the pyrimidine and piperidine moieties. Monitor intermediates using thin-layer chromatography (TLC) and purify via column chromatography. Reaction completion can be confirmed by observing the disappearance of starting material signals in NMR . Yield optimization may require iterative adjustments to stoichiometry and catalyst loading.

Q. Which spectroscopic and crystallographic methods reliably confirm the molecular structure?

- NMR : Analyze proton environments, such as the deshielded thiophene protons (δ 7.2–8.5 ppm) and piperidine methyl groups (δ 1.2–2.6 ppm) .

- LC-MS : Confirm molecular weight (e.g., [M+H] peak) and assess purity .

- X-ray crystallography : Use SHELX programs to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions. SHELXL refinement is recommended for high-resolution data .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across assay models?

Adopt a tiered experimental design:

- In vitro : Perform dose-response curves in multiple cell lines to rule out cell-specific effects.

- In vivo : Use randomized block designs with replicates (e.g., 4 replicates per treatment group) to account for biological variability .

- Mechanistic studies : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Discrepancies may arise from differences in membrane permeability or metabolic stability .

Q. What methodologies assess the environmental fate and ecotoxicological effects of this compound?

- Environmental persistence : Measure hydrolysis half-life under varying pH and temperature. Use HPLC-MS to track degradation products.

- Bioaccumulation : Employ partition coefficient models (log P) and bioconcentration factor (BCF) assays in model organisms (e.g., Daphnia magna).

- Toxicity : Conduct acute/chronic exposure studies across trophic levels (cellular, organismal, population) as per the INCHEMBIOL framework .

Q. How can binding affinity and target interaction mechanisms be elucidated?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS. Validate predictions via mutagenesis studies (e.g., alanine scanning) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers.

Q. What safety protocols are critical for handling this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for compound-specific hazards .

Q. How should stability and degradation under storage conditions be analyzed?

- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and 25°C for 1–6 months. Analyze degradation via NMR or LC-MS.

- Forced Degradation : Expose to UV light, oxidative (HO), and acidic/basic conditions. Identify degradation products using high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.